molecular formula C9H14N2 B2973301 2-Isobutylpyridin-3-amine CAS No. 1493562-93-8

2-Isobutylpyridin-3-amine

Cat. No.: B2973301
CAS No.: 1493562-93-8
M. Wt: 150.225
InChI Key: RGNYVEZHXXPKGM-UHFFFAOYSA-N
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Description

2-Isobutylpyridin-3-amine is an organic compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with an isobutyl group at the second position and an amine group at the third position

Biochemical Analysis

Biochemical Properties

2-Isobutylpyridin-3-amine participates in a variety of biochemical reactions . It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions can vary, but they often involve the formation of temporary bonds that alter the structure or function of the interacting molecules .

Cellular Effects

The effects of this compound on cells are diverse and complex . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of this compound present .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms can vary depending on the biochemical context and the specific biomolecules involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This can include changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This can include threshold effects, where the compound only exerts an effect above a certain concentration, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific pathways and interactions can vary depending on the biochemical context .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This involves interactions with transporters and binding proteins, and can influence the compound’s localization or accumulation . The specific transport and distribution mechanisms can vary depending on the type of cell and the biochemical context .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function . This can involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles . The specific localization patterns can vary depending on the type of cell and the biochemical context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutylpyridin-3-amine can be achieved through several methods. One common approach involves the alkylation of pyridin-3-amine with isobutyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Pyridin-3-amine and isobutyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to reflux, allowing the isobutyl group to attach to the pyridine ring, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Isobutylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions to achieve selective substitution.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated pyridine derivatives.

Scientific Research Applications

2-Isobutylpyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropylpyridin-3-amine: Similar structure with an isopropyl group instead of an isobutyl group.

    2-Methylpyridin-3-amine: Contains a methyl group at the second position.

    2-Ethylpyridin-3-amine: Features an ethyl group at the second position.

Uniqueness

2-Isobutylpyridin-3-amine is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(2-methylpropyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)6-9-8(10)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNYVEZHXXPKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1493562-93-8
Record name 2-(2-methylpropyl)pyridin-3-amine
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